(2-Chloro-5-fluoropyridin-4-yl)methanol
Description
(2-Chloro-5-fluoropyridin-4-yl)methanol is a halogenated pyridine derivative characterized by a hydroxymethyl (-CH₂OH) group at the 4-position, a chlorine atom at the 2-position, and a fluorine atom at the 5-position of the pyridine ring (Fig. 1). This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive hydroxyl group and electron-withdrawing halogen substituents, which enhance its utility in cross-coupling reactions and further functionalization .
Synonyms:
- 2-Chloro-5-fluoro-4-(hydroxymethyl)pyridine
- This compound
- CAS No.: Not explicitly provided in the evidence, but industrial suppliers list it under ISO 9001:2015 certification for quality assurance .
Properties
IUPAC Name |
(2-chloro-5-fluoropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYHGGNKEUYIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660521 | |
| Record name | (2-Chloro-5-fluoropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-86-4 | |
| Record name | 2-Chloro-5-fluoro-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-5-fluoropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-fluoropyridin-4-yl)methanol typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-5-fluoropyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-fluoropyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, leading to the formation of different pyridine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-5-fluoropyridine-4-carboxylic acid.
Reduction: Formation of 2-chloro-5-fluoropyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-5-fluoropyridin-4-yl)methanol is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-5-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets. The chlorine and fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, affecting their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Positional Isomer: (4-Chloro-5-fluoropyridin-2-yl)methanol
This positional isomer features a chlorine atom at the 4-position, fluorine at the 5-position, and the hydroxymethyl group at the 2-position (Fig. 2).
Key Differences :
Substituent Positions : The chlorine and hydroxymethyl groups are transposed, altering electronic distribution and steric effects.
Reactivity : The 2-hydroxymethyl group may exhibit different hydrogen-bonding propensities compared to the 4-position, influencing solubility and interaction with biological targets.
Synthetic Applications : Positional isomerism affects compatibility with Suzuki-Miyaura coupling reactions; the 4-chloro isomer may exhibit distinct reactivity patterns in cross-coupling due to electronic effects .
Data Comparison :
Functional Group Analogs: Boronic Acid Derivatives
The boronic acid derivative (2-Chloro-5-fluoropyridin-4-yl)boronic acid (CAS No. 802325-29-7) replaces the hydroxymethyl group with a boronic acid (-B(OH)₂) moiety. This modification enables its use in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems, a critical step in drug discovery .
Comparison Highlights :
- Reactivity : The boronic acid derivative is more reactive toward palladium-catalyzed couplings, whereas the hydroxymethyl variant is typically used as a precursor for esterification or oxidation.
- Applications : Boronic acid derivatives are pivotal in synthesizing kinase inhibitors, while the hydroxymethyl form is often employed in prodrug designs .
Pyridine Ring Substitution Patterns
Pyridine derivatives with alternative halogen placements or substituents exhibit distinct physicochemical properties:
- (2-Chloro-4-fluoropyridin-3-yl)methanol: Not explicitly discussed in the evidence, but analogous compounds highlight that fluorine placement impacts lipophilicity and bioavailability.
Research and Industrial Relevance
This compound is synthesized via nucleophilic substitution or reduction of corresponding carbonyl precursors. Its analogs, such as the boronic acid derivative, are critical in high-throughput pharmaceutical pipelines, particularly for fragment-based drug design . Industrial suppliers like Chongqing Chemdad Co. emphasize its role in API (Active Pharmaceutical Ingredient) intermediates, underscoring its commercial significance .
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